Methyl 4-bromo-3-chloro-5-methylbenzoate
Overview
Description
Methyl 4-bromo-3-chloro-5-methylbenzoate: is an organic compound with the molecular formula C9H8BrClO2 and a molecular weight of 263.52 g/mol . This compound is a derivative of benzoic acid, featuring bromine, chlorine, and a methyl group on the benzene ring. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Methyl Benzoate: The compound can be synthesized by the halogenation of methyl benzoate using bromine and chlorine in the presence of a suitable catalyst.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of methyl benzoate with methyl chloride and bromine in the presence of an aluminum chloride catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: Methyl 4-bromo-3-chloro-5-methylbenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound can be used as a chemical probe to study biological systems and pathways. Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and other bioactive compounds. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 4-bromo-3-chloro-5-methylbenzoate exerts its effects depends on the specific reaction or application. For example, in substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Methyl 4-bromo-3-chlorobenzoate: Lacks the methyl group at the 5-position.
Methyl 4-bromo-3-methylbenzoate: Lacks the chlorine atom at the 3-position.
Methyl 3-chloro-4-methylbenzoate: Lacks the bromine atom at the 4-position.
Uniqueness: Methyl 4-bromo-3-chloro-5-methylbenzoate is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can lead to different reactivity and applications compared to its similar counterparts.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 4-bromo-3-chloro-5-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-5-3-6(9(12)13-2)4-7(11)8(5)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSKUMOQQAAPJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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